(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride
Description
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride (CAS: 1228879-43-3) is a cyclobutane derivative featuring a 2-fluorophenyl group attached to a cyclobutyl ring and a methanamine hydrochloride moiety. Its molecular formula is C₁₁H₁₅ClFN, with a molecular weight of 215.7 g/mol . The compound is designated for industrial use, though specific applications remain undisclosed in available literature. Its structural uniqueness lies in the compact cyclobutyl ring and the electron-withdrawing fluorine substituent at the phenyl ring’s ortho position, which may influence solubility, stability, and receptor interactions .
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQYUNFGPBASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676439 | |
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-43-3 | |
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of 2-fluorophenylcyclobutanone with methanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane vs. Cyclopentane Derivatives
1-[1-(2-Fluorophenyl)cyclopentyl]methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₇ClFN
- Molecular Weight : 229.72 g/mol
- Key Differences: Replaces the cyclobutyl ring with a cyclopentyl ring.
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride
Halogen Substituent Variations
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₄F₃N·HCl
- Molecular Weight : 265.7 g/mol
- Key Differences: Substitutes the 2-fluorophenyl group with a 3-trifluoromethylphenyl group.
Sibutramine-Related Compounds
- Example: N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine Hydrochloride (Sibutramine Related Compound A) Molecular Formula: C₁₅H₂₂ClN Key Differences: Incorporates a dimethylamine side chain and a 2-chlorophenyl group. Such modifications enable serotonin-norepinephrine reuptake inhibitor (SNRI) activity, as seen in Sibutramine, which reduces food intake via synergistic monoamine effects .
Ring Size and Side Chain Modifications
(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClFN
- Key Differences: Replaces the cyclobutyl ring with a cyclopropyl ring.
[1-(Trifluoromethyl)cyclobutyl]methanamine Hydrochloride
Structural and Pharmacological Implications
Data Table: Key Structural and Functional Comparisons
Key Observations
- Ring Size : Cyclopentyl derivatives (e.g., ) exhibit higher molecular weights and altered binding kinetics compared to cyclobutyl analogs.
- Halogen Effects : Chlorine or trifluoromethyl groups enhance lipophilicity and stability but may introduce toxicity risks if metabolized into reactive intermediates .
- Side Chains : Dimethylamine moieties (e.g., Sibutramine analogs) enable SNRI activity, absent in the parent compound’s simpler methanamine structure .
Biological Activity
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and psychoactive properties. The presence of a fluorine atom in its structure is believed to enhance its binding affinity to various neurotransmitter receptors, which could modulate critical pathways involved in mood regulation and cognitive functions.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a cyclobutyl ring and a 2-fluorophenyl group. This configuration may influence its pharmacological profile, particularly regarding receptor interactions.
| Feature | Description |
|---|---|
| Chemical Formula | CHClF |
| Molecular Weight | 232.69 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Research indicates that this compound may interact with several neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for understanding the compound’s potential therapeutic applications in treating mood disorders and cognitive impairments.
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may exhibit high binding affinity for serotonin (5-HT) and dopamine (D2) receptors, which are pivotal in regulating mood and behavior.
- Psychoactive Properties : Compounds with similar structures have shown significant effects on mood regulation, indicating that this compound may also possess psychoactive properties warranting further investigation.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored through various studies:
- In Vitro Studies : Initial findings from cell-based assays indicate that the compound can modulate neuronal signaling pathways. For example, it has been shown to influence tubulin polymerization, which is critical for maintaining neuronal structure and function .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can improve cognitive functions and reduce anxiety-like behaviors .
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Study 1 : A study involving transgenic mouse models showed that compounds with similar structures could stabilize microtubules and reduce tau pathology, suggesting a neuroprotective effect .
- Study 2 : Another research effort evaluated the compound's efficacy in reducing inflammation in microglial cells, which play a significant role in neuroinflammatory processes associated with neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (R)-cyclobutyl(4-fluorophenyl)methanamine | Cyclobutyl group + 4-fluorophenyl | Notable psychoactive properties |
| (S)-cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl group + 4-fluorophenyl | Reduced binding affinity compared to cyclobutyl |
| Cyclobutyl(3-fluorophenyl)methanamine | Cyclobutyl group + 3-fluorophenyl | Different receptor interaction profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
